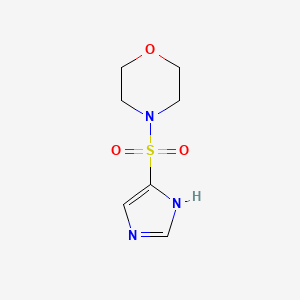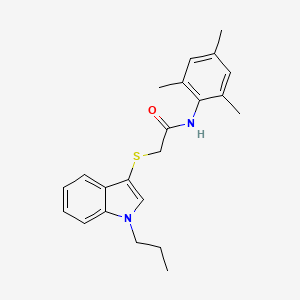![molecular formula C13H12O4S B2878124 5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid CAS No. 934080-88-3](/img/structure/B2878124.png)
5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid” is a chemical compound . It is a derivative of thiophene, a five-membered ring made up of one sulfur as heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . The molecular formula of “this compound” is C13H12O4S .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .Scientific Research Applications
Antimicrobial Applications
The synthesis of thiophene derivatives, closely related to 5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid, has been studied for their antimicrobial properties. Specifically, 5-(Chloromethylene)- and 5-(bromoalkylidene)thiophen-2(5H)-ones, obtained from 2-acyl-5-methoxythiophenes, demonstrated significant capacity to reduce biofilm formation by marine bacterium V. harveyi, highlighting their potential as new antimicrobial agents (Benneche et al., 2011).
Analgesic and Anti-inflammatory Applications
Compounds structurally related to this compound, such as 5-Alkyl-2,3-diarylthiophenes, have shown utility in the treatment of inflammation and pain. This aligns with the broader interest in thiophene derivatives for pharmaceutical applications, suggesting a potential area of research for the compound (Sikora, 2000).
Photophysical Properties
Research into thiophene derivatives has also explored their photophysical properties. For instance, methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its cyano counterpart have been synthesized, with studies revealing unique luminescence properties depending on the substituent group. This suggests potential applications in materials science, specifically in the development of new luminescent materials (Kim et al., 2021).
Luminescence Sensing and Pesticide Removal
The incorporation of thiophene functionalities into metal-organic frameworks (MOFs) illustrates another application area. Thiophene-based MOFs have been shown to be effective luminescent sensory materials for detecting environmental contaminants such as Hg(II), Cu(II), Cr(VI), and salicylaldehyde. Additionally, these MOFs demonstrate capabilities in trapping and removing pesticides like 2,4-dichlorophenol from waste solutions, pointing to their utility in environmental remediation and monitoring (Zhao et al., 2017).
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the research of thiophene derivatives like “5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid” could involve exploring their potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4S/c1-16-10-4-2-3-5-11(10)17-8-9-6-7-12(18-9)13(14)15/h2-7H,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZNBJPBZIMGQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)
![1'-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2878042.png)
![6-(2-Methoxyphenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2878045.png)
![N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B2878047.png)

![5-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2878051.png)


![1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(propan-2-yl)urea](/img/structure/B2878056.png)

![N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2878059.png)
![N-[(2,6-difluorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2878060.png)
![N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2878061.png)
![ethyl 4-(2-((2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2878064.png)
